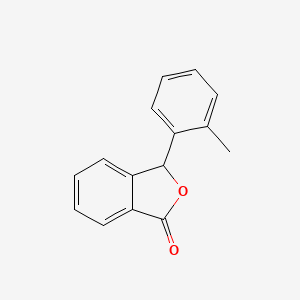

3-(2-Methylphenyl)phthalide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-(2-methylphenyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O2/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13(12)15(16)17-14/h2-9,14H,1H3 |

InChI Key |

IPWGBWXYYLCOLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 3 2 Methylphenyl Phthalide

Classical Approaches for Phthalide (B148349) Ring Formation

The traditional synthesis of the phthalide framework, a bicyclic structure featuring a benzene (B151609) ring fused to a γ-lactone, has long relied on robust and well-established chemical transformations. nih.govnih.gov These methods primarily involve the strategic formation of the lactone ring onto a pre-existing aromatic system through condensation and cyclization reactions.

Condensation Reactions in Phthalide Synthesis

Condensation reactions are a cornerstone of classical phthalide synthesis, typically involving the coupling of two molecular fragments to build the core structure, often with the elimination of a small molecule like water. nih.gov A prominent method for synthesizing 3-arylphthalides is the acid-catalyzed condensation of phthalaldehydic acids (2-formylbenzoic acids) with suitable aromatic substrates. rsc.org In the context of 3-(2-Methylphenyl)phthalide, this would involve the reaction of 2-formylbenzoic acid with toluene (B28343). Trifluoroacetic acid (TFA) is often employed as both the solvent and catalyst for this type of electrophilic substitution reaction, affording the desired product in good yields. rsc.org

Another classical approach involves the dehydrative coupling of 3-hydroxyphthalide with an arene. nih.gov This reaction proceeds under acidic conditions, where the 3-hydroxyphthalide generates a stabilized carbocation that is then attacked by the electron-rich aromatic ring of toluene to form the C-C bond at the 3-position. nih.gov

Aldol-type condensation reactions also provide a viable route. The reaction between 2-formylbenzoic acid and β-keto acids can be catalyzed by acids or bases to form 3-substituted phthalides in a one-pot cascade process. beilstein-journals.orgtowson.edu

| Starting Materials | Reagents/Conditions | Reaction Type | Reference(s) |

| Phthalaldehydic acid, Toluene | Trifluoroacetic Acid (TFA) | Friedel-Crafts Acylation | rsc.org |

| 3-Hydroxyphthalide, Toluene | Acid Catalyst (e.g., HCl) | Dehydrative Coupling | nih.gov |

| 2-Formylbenzoic acid, Ketone | Acid or Base Catalyst | Aldol (B89426)/Cyclization Cascade | beilstein-journals.org |

| Phthalide anion, Aldehyde | Base | Aldol Condensation | nih.gov |

Intramolecular Cyclization Strategies

Intramolecular cyclization strategies construct the lactone ring from a single precursor that already contains the necessary components. A common precursor is a 2-acylbenzoic acid or a derivative thereof. For the target molecule, this would be 2-(2-methylbenzoyl)benzoic acid. Reduction of the ketone functional group to a secondary alcohol, followed by acid-catalyzed intramolecular esterification (lactonization), yields the phthalide ring.

Another pathway involves the intramolecular cyclization of 2-alkylbenzoic acids. organic-chemistry.org For instance, a 2-(halomethyl)aryl derivative can undergo cyclization. A specific example is the hydrolysis of a compound like methyl 2-(bromomethyl)benzoate, where the in-situ generated carboxylic acid performs a nucleophilic attack on the benzylic carbon bearing the bromine, leading to the formation of the phthalide ring. chemrxiv.org Similarly, the cyclization of esters of 2-aminomethylbenzoic acid can be catalyzed by general acids or bases to form the phthalide lactam (phthalimidine), which can be a precursor to the phthalide itself. acs.org

Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds have also been explored, offering selective routes to phthalides under base-catalyzed conditions. nih.gov

Advanced Catalytic Syntheses of this compound

Modern organic synthesis has increasingly moved towards catalytic methods, which offer greater efficiency, selectivity, and milder reaction conditions compared to classical approaches. Transition metals and organocatalysts have proven particularly effective in the synthesis of 3-arylphthalides. rsc.orgnih.gov

Transition Metal-Mediated Cyclizations

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. The synthesis of this compound can be achieved via the palladium-catalyzed arylation of 2-formylbenzaldehyde with an organoboronic acid (a Suzuki-Miyaura type coupling). organic-chemistry.orgnih.gov In this approach, 2-formylbenzoic acid is coupled with 2-methylphenylboronic acid in the presence of a palladium catalyst and a suitable ligand, such as a thioether-imidazolinium carbene, to give the 3-arylphthalide in high yields. nih.govacs.org

Alternatively, a Suzuki coupling can be performed between a 3-halophthalide, such as 3-bromophthalide, and 2-methylphenylboronic acid. researchgate.net This C(sp³)–C(sp²) coupling is effectively catalyzed by palladium complexes, often in the presence of water, to furnish the desired product. researchgate.net

Rhodium and Ruthenium catalysts have been employed in the annulative coupling of benzoic acids with various coupling partners. mdpi.comnih.gov For example, rhodium can catalyze the coupling of benzoic acids with aldehydes. mdpi.com Ruthenium-catalyzed asymmetric transfer hydrogenation of 2-acylarylcarboxylates, followed by in-situ lactonization, provides an efficient route to enantiomerically pure 3-substituted phthalides. organic-chemistry.org

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference(s) |

| Palladium/Thioether-Imidazolinium Carbene | 2-Formylbenzoic Acid, 2-Methylphenylboronic Acid | Suzuki-Miyaura Coupling | High substrate tolerance, good yields. | organic-chemistry.orgnih.gov |

| Palladium/Ligand | 3-Bromophthalide, 2-Methylphenylboronic Acid | Suzuki-Miyaura Coupling | C(sp³)–C(sp²) bond formation, often works well in water. | researchgate.net |

| Rhodium Complex | Benzoic Acid, 2-Methylbenzaldehyde | C-H Activation/Annulation | Direct coupling of C-H bonds. | mdpi.com |

| Ruthenium/Diamine Ligand | 2-(2-Methylbenzoyl)benzoic acid methyl ester | Asymmetric Transfer Hydrogenation | Enantioselective reduction followed by lactonization. | organic-chemistry.org |

| Nickel/Chiral Ligand | - | Arylation/Lactonization | Enables enantioselective synthesis. | researchgate.net |

Organocatalytic Pathways for Phthalide Construction

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful strategy, particularly for asymmetric synthesis. acs.org For the construction of chiral 3-substituted phthalides, an organocatalytic asymmetric aldol-lactonization reaction has been developed. acs.org This process involves the reaction of a 2-formylbenzoic ester with a ketone, catalyzed by a chiral prolinamide derivative. The reaction proceeds through a sequential aldol addition and subsequent lactonization to build the chiral phthalide scaffold with high enantioselectivity. acs.org While not demonstrated specifically for this compound, the methodology is applicable to a range of ketones and aldehydes, suggesting its potential for this target. researchgate.netacs.org

Novel Synthetic Protocols and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical transformations. beilstein-journals.orgunivpancasila.ac.id

A notable green approach is the use of glycerol (B35011), a low-cost and renewable feedstock, as a solvent for the one-pot cascade aldol/cyclization of 2-formylbenzoic acid with β-keto acids. beilstein-journals.org This method provides a convenient and efficient route to 3-substituted phthalides with the added benefit that the glycerol can be recycled and reused over multiple runs without significant loss of product yield. beilstein-journals.org The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335) or malonic acid, also serves as an environmentally friendly catalyst and reaction medium for related syntheses, such as N-aryl phthalimides from phthalic anhydride (B1165640). researchgate.net

Electrochemical synthesis represents another novel and green strategy. The electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids using a simple graphite (B72142) anode offers an atom-economical protocol for creating the phthalide ring without the need for chemical oxidants. organic-chemistry.org Furthermore, microwave-assisted synthesis has been shown to significantly accelerate reactions, often leading to higher yields in shorter timeframes, which aligns with green chemistry principles by reducing energy consumption. univpancasila.ac.id

A novel method for phthalide ring formation involves treating a substrate containing both a benzylic bromide and a sulfonamide group with concentrated sulfuric acid at high temperatures (e.g., 170°C). chemrxiv.org This process initiates hydrolysis, intramolecular cyclization, and desulfonation to yield the phthalide core. chemrxiv.org

Environmentally Benign Synthetic Routes

The principles of green chemistry have spurred the development of synthetic routes that minimize environmental impact. For the synthesis of phthalide derivatives, this has translated into the use of non-toxic solvents, renewable materials, and catalyst systems that operate under mild conditions.

A notable green approach involves a rhodium-catalyzed [3+2] tandem cyclization of aromatic acids with acrylates, which can be conducted in neat water and open air, eliminating the need for organic solvents and additives. sioc-journal.cn This method provides a direct and environmentally friendly pathway to the phthalide core. sioc-journal.cn Another sustainable strategy employs glycerol, a low-cost and renewable feedstock, as the solvent for a one-pot cascade aldol/cyclization reaction between 2-formylbenzoic acid and β-keto acids. nih.gov This process is efficient and compatible with a broad range of substrates, offering a concise synthesis of 3-substituted phthalides. nih.gov

Furthermore, domino one-pot strategies using copper catalysis for the intermolecular cyanation of o-bromobenzyl alcohols have been successfully carried out in water, which serves as a green solvent, to produce isobenzofuran-1(3H)-ones. organic-chemistry.org

Table 1: Comparison of Green Synthetic Strategies for Phthalides

| Method | Key Features | Starting Materials | Solvent | Catalyst | Ref. |

|---|---|---|---|---|---|

| Tandem Cyclization | Additive-free, air atmosphere | Aromatic acids, acrylates | Neat Water | Rhodium | sioc-journal.cn |

| Cascade Reaction | One-pot, renewable feedstock | 2-formylbenzoic acid, β-keto acids | Glycerol | Not specified | nih.gov |

Microwave-Assisted and Flow Chemistry Applications

To accelerate reaction rates, improve yields, and enhance scalability, modern enabling technologies like microwave irradiation and continuous flow chemistry have been applied to phthalide synthesis.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool, offering rapid, clean, and efficient pathways. derpharmachemica.com The direct coupling of microwave energy with reaction molecules allows for a swift rise in temperature, dramatically reducing reaction times compared to conventional heating methods. derpharmachemica.com For instance, the synthesis of 3-(amine dithiocarbamyl) phthalides under microwave irradiation in an aqueous medium resulted in excellent yields in a significantly shorter time frame than traditional methods. derpharmachemica.com

Flow chemistry, particularly photo-flow oxidative reaction (UV-FOR) platforms, presents a catalyst-free and highly efficient method for synthesizing phthalides from abundant hydrocarbons like xylene. rsc.orgresearchgate.net This technique uses oxygen as a green oxidant and allows for on-demand synthesis in a time- and labor-efficient manner. rsc.org The superior mass and photon transfer in microreactors used in flow systems leads to shorter reaction times and improved scalability, making it a key tool for sustainable manufacturing. beilstein-journals.org A photoinduced decatungstate catalysis method in a flow reactor has been shown to produce phthalide in 71% yield, highlighting the efficiency of this approach. beilstein-journals.org

Asymmetric Synthesis and Stereochemical Control in Phthalide Derivatives

The 3-position of the phthalide core is a stereocenter in many biologically active natural products. Consequently, significant research has focused on developing methods for the asymmetric synthesis of these chiral molecules to control their stereochemistry.

Enantioselective Approaches to Chiral Phthalides

A variety of catalytic asymmetric strategies have been developed to produce enantiomerically enriched 3-substituted phthalides. These methods provide access to specific enantiomers, which is crucial for medicinal chemistry applications.

One prominent strategy is the catalytic asymmetric reduction of 2-acylarylcarboxylates. A highly enantioselective synthesis of chiral phthalides has been achieved through ruthenium-catalyzed aqueous asymmetric transfer hydrogenation, utilizing a novel chiral diamine ligand. acs.org This method is practical and provides access to a wide variety of 3-substituted phthalides in enantiomerically pure form. acs.org Similarly, a samarium diiodide (SmI₂)-mediated reductive cyclization of 2-acylarylcarbonylates, using a chiral oxazolidinone as a protonating agent, yields enantiomerically enriched phthalides with up to 99% enantiomeric excess (ee). acs.orgnih.gov

Organocatalysis also offers powerful tools. A domino multicatalysis system using an achiral N-heterocyclic carbene (NHC) and a chiral bifunctional cinchonine (B1669041) catalyst has been developed for the asymmetric synthesis of chiral 3-substituted phthalides. acs.orgacs.org Another approach involves a sequential organocatalytic enantioselective aldol-lactonization reaction of 2-formylbenzoic esters with ketones or aldehydes. acs.org

The use of chiral auxiliaries is another effective method. A two-step synthesis starting from an enantiopure amide derived from 2-iodobenzoic acid and a chiral imidazole-containing amine allows for the synthesis of various 3-substituted phthalides with up to 88% ee. sorbonne-universite.frthieme-connect.comthieme-connect.com

Table 2: Selected Enantioselective Syntheses of Chiral Phthalides

| Method | Catalyst/Auxiliary | Substrate Type | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru(II)/Chiral Diamine | 2-Acylarylcarboxylates | Up to 99% | acs.org |

| Reductive Cyclization | SmI₂/Chiral Oxazolidinone | 2-Acylarylcarbonylates | Up to 99% | acs.orgnih.gov |

| Domino Multicatalysis | NHC/Cinchonine | 2-Alkenylbenzaldehydes | Good | acs.orgacs.org |

| Chiral Auxiliary | (S)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole | 2-Iodobenzoyl chloride & Aldehydes | Up to 88% | sorbonne-universite.frthieme-connect.com |

Diastereoselective Synthesis of Substituted Phthalides

When a second stereocenter is introduced, typically at the 3-position to create 3,3-disubstituted phthalides, controlling the diastereoselectivity of the reaction becomes critical. Research in this area has focused on the direct introduction of a substituent to a pre-existing 3-substituted phthalide.

A highly diastereoselective and enantioselective Michael addition of 3-substituted phthalides to nitroolefins has been developed using amino acid-incorporating multifunctional catalysts. nih.govrsc.org This method allows for the synthesis of 3,3-disubstituted phthalide derivatives with high yields and excellent stereochemical control. nih.govrsc.org

Asymmetric phase-transfer catalysis provides another powerful strategy. The γ-alkylation of phthalide 3-carboxylic esters using N-spiro C₂-symmetric catalysts enables the creation of a chiral quaternary carbon at the γ-position (the C3 of the phthalide ring). acs.org This method yields 3,3-disubstituted phthalides in good to excellent yields and good enantioselectivities. acs.org The diastereoselectivity is controlled by the formation of an ion pair between the substrate anion and the chiral catalyst, which directs the approach of the electrophile. acs.org

Functionalization and Derivatization Strategies for this compound

Further modification of the this compound structure can be achieved through various chemical transformations. Functionalization can occur on the phthalide core or on the appended methylphenyl ring.

Electrophilic Aromatic Substitution on the Methylphenyl Moiety

The 2-methylphenyl group attached to the C3 position of the phthalide is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for modifying aromatic rings. chemistrytalk.org The outcome of such reactions is governed by the electronic effects of the substituents already present on the benzene ring.

The mechanism of EAS involves the attack of a pair of pi electrons from the aromatic ring on an electrophile, which temporarily breaks the ring's aromaticity to form a carbocation intermediate (Wheland intermediate). chemistrytalk.orglumenlearning.com A base then removes a proton, restoring the stable aromatic system. chemistrytalk.org

In the case of the 2-methylphenyl moiety of this compound, two groups influence the position of incoming electrophiles:

The Methyl Group (-CH₃): This is an electron-donating group that activates the ring towards electrophilic attack. It is an ortho, para-director.

The Phthalide Substituent: This group, attached via a C-C bond to the phenyl ring, is generally considered to be electron-withdrawing and thus deactivating towards EAS. Its bulkiness would also provide significant steric hindrance.

The interplay of these electronic and steric effects determines the regioselectivity. The activating, ortho, para-directing methyl group would favor substitution at its ortho position (C3 of the methylphenyl ring) and its para position (C5 of the methylphenyl ring). However, the position ortho to the methyl group is also meta to the bulky phthalide substituent, making it sterically hindered. The para position relative to the methyl group is likely the most favored site for electrophilic attack due to a combination of electronic activation from the methyl group and reduced steric hindrance compared to the other activated positions.

Typical EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom. lumenlearning.com

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). lumenlearning.com

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid to introduce an alkyl or acyl group. chemistrytalk.org

The synthesis of fluorinated and brominated phthalides has been reported, demonstrating that EAS reactions on the phenyl rings of phthalide structures are indeed feasible. tandfonline.com

Reactions at the Lactone Ring of Phthalides

The γ-lactone ring characteristic of the phthalide structure is a site of significant reactivity, enabling a variety of chemical transformations. These reactions allow for the conversion of the phthalide framework into other valuable chemical entities.

One of the primary reactions is the opening of the lactone ring. This can be achieved through several methods, including aminolysis. A two-step procedure has been developed for the conversion of phthalides into benzoxazinones. nih.gov The initial step involves a ring-opening aminolysis to create a primary 2-hydroxymethylbenzamide, which is followed by a Hofmann rearrangement to yield the benzoxazinone (B8607429) heterocyclic system. nih.gov Specifically, the aminolysis of the relatively stable benzo-fused lactone ring proceeds effectively when using an aluminum amide reagent, such as one prepared in situ from trimethylaluminum (B3029685) (Me₃Al) and ammonium (B1175870) chloride (NH₄Cl), heated in a solvent like THF. nih.gov

The lactone ring can also be opened through reaction with acids. Phthalide compounds can function as colorless dyes (color formers) that develop color through a ring-opening reaction when they interact with an acidic developer. tcichemicals.com This process is reversible, with decolorization occurring under basic conditions. tcichemicals.com In the gas phase, resonance electron attachment can stimulate the opening of the γ-lactone ring in molecular negative ions, a mechanism that can lead to their stabilization or fragmentation. aip.org

Other transformations include reduction and conversion to thiolactones. The lactone ring in phthalide derivatives can undergo selective methanolysis or be reduced using reagents like sodium borohydride (B1222165) (NaBH₄). yolanda-rios.net Furthermore, lactones can be directly converted into the corresponding thiolactones. An indium-catalyzed method utilizes a disilathiane as a sulfur source for this transformation. mdpi.com

The table below summarizes key reactions occurring at the phthalide lactone ring.

| Reaction Type | Reagents and Conditions | Product Type |

| Ring-Opening Aminolysis | Me₃Al/NH₄Cl, THF, 50°C | 2-Hydroxymethylbenzamide |

| Hofmann Rearrangement | Bis(trifluoroacetoxy)iodobenzene (BTI) | Benzoxazinone |

| Acid-Induced Ring Opening | Acidic Developer | Colored Triphenylmethane-type Structure |

| Reduction | NaBH₄ / THF | Ring-opened diol |

| Methanolysis | Methanol (B129727) | Ring-opened methyl ester |

| Thionation | Disilathiane / Indium Catalyst | Thiolactone |

This table provides a summary of general reactions applicable to the phthalide lactone ring based on available research.

Synthesis of Structural Analogues and Heterocyclic Hybrid Compounds

The this compound structure serves as a valuable starting point for the synthesis of a diverse range of structural analogues and complex heterocyclic hybrids. These synthetic efforts aim to create novel molecular architectures with potentially new chemical or biological properties.

Synthesis of Structural Analogues

The synthesis of 3-arylphthalide derivatives, which are direct structural analogues, has been established through methods designed for atom and step economy. One such strategy is the dehydrative coupling reaction between 3-hydroxyphthalide and various arene rings under acidic catalysis. mdpi.comnih.gov This approach allows for the introduction of different substitution patterns on the pendant aryl ring.

More complex analogues, such as tetrachlorinated phthalides, have also been synthesized. For instance, a series of 3-(2-amino, 4-methyl phenyl)-3-(substituted phenyl) tetrachlorophthalides were prepared by condensing 2-(2'-amino-4'-methylbenzoyl) tetrachlorobenzoic acid with a variety of phenolic compounds using concentrated sulfuric acid as the condensing agent. ijsr.netbryanhousepub.org

Synthesis of Heterocyclic Hybrid Compounds

The phthalide skeleton can be transformed into or integrated with other heterocyclic systems, leading to hybrid compounds.

Coumarins: Derivatives of coumarin (B35378) have been synthesized through ring-opening reactions of corresponding phthalide derivatives, a strategy employed to investigate the effect of lactone ring size on bioactivity. nih.gov

Benzoxazinones: As previously mentioned, 1,4-dihydro-benzo[d] mdpi.comCurrent time information in Bangalore, IN.oxazin-2-ones are synthesized from phthalides via a two-step process involving ring-opening aminolysis to a primary 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement. nih.gov

Phthalimide-Triazole Hybrids: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a prominent method for creating hybrid molecules. nih.gov Novel arrays of 1,4-disubstituted-1,2,3-triazoles have been generated by reacting an alkyne-functionalized phthalimide (B116566) with a series of organic azides. nih.gov This modular approach allows for the creation of diverse libraries of hybrid compounds. researchgate.net

Spiro- and Fused Heterocycles: Complex spiro-lactones can be formed through the annulation of sulfonylphthalide with o-hydroxychalcones in the presence of a base like cesium carbonate in THF. acs.org This reaction proceeds through a fused benzoindenofuran intermediate which then rearranges to the spiro-lactone product. acs.org

The following table outlines various synthetic strategies for producing analogues and hybrids of phthalides.

| Product Class | Synthetic Strategy | Key Precursors | Resulting Structure |

| 3-Arylphthalide Analogues | Dehydrative Coupling | 3-Hydroxyphthalide, Arenes | Substituted 3-Arylphthalides |

| Tetrachlorophthalide Analogues | Condensation | 2-(Aryl-benzoyl) tetrachlorobenzoic acid, Phenols | 3,3-Diaryl Tetrachlorophthalides |

| Coumarins | Lactone Ring-Opening | Phthalide derivatives | Coumarin derivatives |

| Benzoxazinones | Aminolysis & Hofmann Rearrangement | Phthalides | 1,4-Dihydro-benzo[d] mdpi.comCurrent time information in Bangalore, IN.oxazin-2-ones |

| Phthalimide-Triazole Hybrids | Click Chemistry (CuAAC) | Alkyne-functionalized Phthalimide, Organic Azides | Phthalimide-1,2,3-triazole conjugates |

| Spiro-Lactones | (4+4) Annulation / Rearrangement | Sulfonylphthalide, o-Hydroxychalcones | Spiro[benzofuran-2,1′-isobenzofuran]-3′-ones |

This table summarizes synthetic routes to various classes of compounds derived from the phthalide scaffold.

Chemical Reactivity and Transformation Pathways of 3 2 Methylphenyl Phthalide

Nucleophilic Reactivity at the Lactone Carbonyl

The ester carbonyl group within the lactone ring is an electrophilic center, susceptible to attack by nucleophiles. This can lead to the opening of the five-membered lactone ring or addition reactions at the carbonyl carbon.

The lactone ring of 3-arylphthalides can be opened by nucleophilic attack, a reaction characteristic of esters. This process is typically catalyzed by acids or bases. Under basic conditions, for instance, hydrolysis with an aqueous base like sodium hydroxide (B78521) would involve the nucleophilic attack of a hydroxide ion on the lactone carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, cleaving the C-O bond of the ring and forming a carboxylate and an alcohol. Subsequent acidification would yield the corresponding 2-(hydroxymethyl)benzoic acid derivative.

Studies on related 3-arylphthalides bearing phenolic hydroxyl groups have shown that the γ-lactone ring can open, which may lead to racemization at the C-3 position. mdpi.com This suggests that the stereochemical integrity of the chiral center at C-3 can be labile under certain conditions, likely proceeding through an achiral ring-opened intermediate. mdpi.com While specific kinetic studies on the hydrolysis of 3-(2-Methylphenyl)phthalide are not widely documented, the general mechanism is expected to follow standard ester hydrolysis pathways. researchgate.netum.edu.my

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily react with the electrophilic carbonyl carbon of the lactone. As with other esters, the reaction typically involves a double addition. The first equivalent of the organometallic reagent adds to the carbonyl group, leading to the opening of the lactone ring and the formation of a ketone intermediate. A second equivalent of the reagent then rapidly adds to this ketone, and after an acidic workup, a diol is produced.

Research on the addition of Grignard and organolithium reagents to phthalimides, a close structural analog of phthalides, demonstrates this reactivity. The addition of aryl Grignard reagents to phthalimide (B116566) yields 3-aryl-3-hydroxyisoindolinones. irb.hr The steric hindrance of the incoming nucleophile can significantly impact the reaction's success. For example, the reaction of phthalimide with the sterically unhindered p-methylphenylmagnesium bromide gives an 83% yield, whereas the more hindered o-methylphenylmagnesium bromide, the Grignard equivalent for the substituent in this compound, provides the corresponding product in a much lower yield of 46%. irb.hr This suggests that while the reaction is feasible, yields may be moderate due to steric effects.

| Organometallic Reagent | Product | Yield (%) |

|---|---|---|

| p-Methylphenylmagnesium bromide | 3-Hydroxy-3-(p-tolyl)isoindolin-1-one | 83 |

| o-Methylphenylmagnesium bromide | 3-Hydroxy-3-(o-tolyl)isoindolin-1-one | 46 |

| p-Chlorophenyllithium | 3-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one | 80 |

| p-Trifluoromethylphenyllithium | 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)isoindolin-1-one | 88 |

| o-Fluorophenyllithium | 3-(2-Fluorophenyl)-3-hydroxyisoindolin-1-one | 36 |

Electrophilic Reactivity and Aromatic Substitutions

The two benzene (B151609) rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution due to the electronic influence of their respective substituents.

The benzene ring of the phthalide (B148349) core is directly attached to the electron-withdrawing lactone carbonyl group. This group deactivates the ring towards electrophilic attack, making substitution reactions on this ring more difficult compared to unsubstituted benzene. quora.com Any substitution that does occur would be directed to the meta positions relative to the carbonyl group, namely the C-5 and C-7 positions. The self-polycondensation of 3-aryl-3-chlorophthalides under Friedel-Crafts conditions indicates that the phthalide ring can participate in electrophilic reactions, although the reactivity is strongly influenced by substituents. csic.es However, in a molecule containing a more activated ring, electrophilic attack is likely to occur there preferentially.

In contrast to the phthalide ring, the 2-methylphenyl substituent is activated towards electrophilic aromatic substitution. The methyl group is an electron-donating group, directing incoming electrophiles to the ortho and para positions. Given that the link to the phthalide core occupies one ortho position, electrophilic attack would be expected to occur primarily at the C-4' and C-6' positions (para and ortho to the methyl group, respectively).

Studies on the nitration of similar compounds support this selectivity. For instance, the nitration of 3-phenylphthalide (B1295097) results in substitution on the pendant phenyl ring, yielding a mixture of 3-(2-nitrophenyl)phthalide and 3-(4-nitrophenyl)phthalide, rather than on the deactivated phthalide ring. asianpubs.org Therefore, it is highly probable that electrophilic substitution on this compound would also occur selectively on the activated 2-methylphenyl ring.

Furthermore, the benzylic methyl group itself is a site of reactivity. It can undergo oxidation to other functional groups. For example, general methods for the iron-catalyzed aerobic oxidation of methylarenes can convert the methyl group into a formyl group (aldehyde), providing a pathway to arylaldehydes under relatively mild conditions. nih.gov

| Starting Material | Reaction Conditions | Major Products |

|---|---|---|

| 3-Phenylphthalide | Not specified | Mixture of 3-(2-nitrophenyl)phthalide and 3-(4-nitrophenyl)phthalide |

| 3-(2,5-Dihydroxyphenyl)phthalide | Not specified | 3-(2,5-Dihydroxy-4-nitrophenyl)phthalide |

Radical Reactions Involving the Phthalide Scaffold

The phthalide structure is also susceptible to radical reactions, particularly at the C-3 position. A key example of this reactivity is the free-radical bromination of the parent phthalide molecule. nih.govresearchgate.net Using a radical initiator like benzoyl peroxide with N-bromosuccinimide (NBS) leads to the formation of 3-bromophthalide. nih.gov This reaction proceeds via a radical chain mechanism where a bromine radical abstracts the hydrogen atom from the C-3 position to form a stabilized benzylic radical, which then reacts with bromine to yield the product.

For this compound, the C-3 position is already a quaternary carbon, lacking a hydrogen atom to be abstracted. Therefore, it would not undergo the same type of radical substitution at this position. However, this inherent reactivity of the phthalide scaffold at C-3 is a fundamental aspect of its chemical character and is crucial for the synthesis of various C-3 substituted derivatives that serve as precursors to more complex molecules. researchgate.net

Homolytic Cleavage and Radical Generation

Homolytic cleavage, the process of breaking a covalent bond where each fragment retains one of the originally bonded electrons, is a key pathway for generating radical species from phthalide derivatives. maricopa.eduyoutube.com The energy required for this process is known as the Bond Dissociation Energy (BDE). libretexts.org For a molecule like this compound, the most probable sites for homolytic cleavage are the C-H bonds on the benzylic carbon and the C-O bond within the lactone ring.

The generation of radicals from phthalide-related structures is often facilitated by photoredox catalysis or thermal induction. beilstein-journals.orgrsc.org For instance, N-acetyloxyphthalimide can be reduced by an excited iridium(III) photocatalyst to generate a methyl radical, carbon dioxide, and phthalimide. rsc.org While direct data for this compound is scarce, analogous systems suggest that the C(sp³)–H bond at the 3-position can be activated through a Hydrogen Atom Transfer (HAT) mechanism. researchgate.net This process involves a catalyst abstracting a hydrogen atom to form a carbon-centered radical, which can then participate in further reactions. researchgate.net

The general mechanism for radical generation can be summarized as follows:

Initiation: Energy input (e.g., light or heat) causes homolytic cleavage of a weak bond in an initiator molecule or the substrate itself. youtube.com

Radical Formation: In the context of 3-arylphthalides, this can lead to the formation of a tertiary radical at the C3 position. The stability of this radical is enhanced by the adjacent aromatic ring.

Applications in Radical Cyclization

Radical cyclization is a powerful method in organic synthesis for forming cyclic compounds, valued for its mild reaction conditions and high regioselectivity. clockss.orgrsc.org Once a radical is generated from this compound or a related precursor, it can undergo intramolecular addition to a π-system, such as an alkene or arene. acs.org

These reactions typically proceed in three main steps:

Selective Radical Generation: As described in the previous section. clockss.org

Radical Cyclization: The generated radical attacks an unsaturated bond within the same molecule. 5-exo-trig cyclizations are generally favored according to the Beckwith–Houk model. acs.org

Conversion to Product: The cyclized radical is quenched to form a stable final product. clockss.org

For example, a radical generated on a side chain attached to the phenyl group of the phthalide could cyclize onto the aromatic ring in a homolytic aromatic substitution (HAS) reaction. acs.org This process involves the addition of the radical to the π-system, creating a delocalized radical intermediate, which then rearomatizes by losing a hydrogen atom. acs.org Silver-catalyzed radical reaction cascades involving related structures have been shown to form multiple new C-C and C-N bonds in a single pot, demonstrating the synthetic utility of these intermediates. acs.org

Photochemical Transformations of this compound

Light provides the energy to access excited states of molecules, enabling transformations that are often inaccessible through thermal methods. nih.gov Phthalide derivatives exhibit significant photochemical reactivity, leading to rearrangements and participating in photocatalytic cycles.

Light-Induced Rearrangements

The isomerization of 2-formyl-arylketones into 3-substituted phthalides can be achieved under photochemical conditions (e.g., 350 nm in DMSO). acs.orgconicet.gov.arnih.gov This transformation suggests that the phthalide structure itself can be the product of a light-induced rearrangement of an appropriate precursor.

In a related process, the photochemical irradiation of indane-1,2,3-trione in an alcoholic solution leads to the formation of 3-alkoxycarbonylphthalides. rsc.org The proposed mechanism involves the initial cleavage of a C-O bond to form a semidione radical, which then undergoes rearrangement and further reaction pathways. rsc.org Another relevant photochemical transformation is the Norrish Type I cleavage, which involves the homolytic cleavage of a bond adjacent to a carbonyl group. researchgate.net For phthalides, this could potentially involve the cleavage of the C-O bond of the lactone.

Photocatalytic Reactivity

Visible-light photoredox catalysis is a powerful tool for organic synthesis that uses light to drive redox reactions. thieme-connect.de This methodology allows for the generation of radicals under mild conditions. mdpi.com A practical method for the direct oxidative lactonization of C(sp³)–H bonds to form phthalides has been developed using visible-light-induced photoredox catalysis with oxygen as the terminal oxidant. rsc.org

The general mechanism for photocatalysis involves the following steps:

Light Absorption: A photocatalyst absorbs light, promoting it to an excited state. d-nb.info

Electron Transfer: The excited catalyst engages in a single-electron transfer (SET) with the substrate, either oxidizing or reducing it to generate a radical ion. thieme-connect.de

Reaction and Regeneration: The radical intermediate undergoes the desired chemical transformation, and the photocatalyst returns to its ground state to complete the catalytic cycle. rsc.orgd-nb.info

In the context of phthalide systems, photocatalysis can be used to generate aryl radicals from aryl halides, which can then be used in C-C bond-forming reactions. mdpi.com For instance, an excited iridium(III) complex can facilitate the generation of radicals from N-hydroxyphthalimide esters, which then undergo addition reactions. beilstein-journals.org

Thermal Stability and Decomposition Pathways

The thermal stability of a compound describes its resistance to decomposition at high temperatures. The decomposition of this compound would likely involve the cleavage of the weakest bonds in the molecule. Theoretical studies on similar ester compounds show that decomposition can occur through direct bond fission (C-C or C-O) or via molecular channels involving intramolecular hydrogen transfer. researchgate.net

For the related compound ethyl 2-(bromomethyl)benzoate, thermal decomposition yields phthalide. smolecule.com The decomposition pathways for formamide (B127407), another molecule with a carbonyl group, have been studied theoretically, revealing that decarboxylation, dehydrogenation, and dehydration processes have high energy barriers. nih.gov

Below is a table of potential decomposition reactions and their general characteristics, inferred from related compounds.

| Decomposition Pathway | Description | Potential Products | Notes |

| Decarbonylation/Decarboxylation | Loss of CO or CO₂ from the lactone ring. | Ketone, alkene, CO, CO₂ | This would involve the cleavage of the C-O and C-C bonds of the lactone. CO elimination from formamide is predicted to be a two-step process. nih.gov |

| C-O Bond Fission | Homolytic cleavage of the ester C-O bond. | Biradical intermediate | A common initial step in the pyrolysis of esters. researchgate.net |

| C-C Bond Fission | Cleavage of the bond connecting the phenyl group to the phthalide core. | Phenyl radical, phthalide radical | This would require significant energy but is a possible high-temperature pathway. researchgate.net |

| Intramolecular H-Transfer | Hydrogen migration followed by bond cleavage. | Unsaturated compounds, H₂O | A common pathway in the thermal decomposition of many organic molecules. researchgate.netnih.gov |

This table is illustrative and based on general principles of thermal decomposition of related organic compounds.

Redox Chemistry of Phthalide Systems

The redox chemistry of phthalides involves the gain or loss of electrons, leading to oxidized or reduced forms of the molecule. The core phthalide structure can undergo both reduction and oxidation.

Reduction: The electrochemical reduction of related phthalimide systems at carbon cathodes in nonaqueous solutions has been investigated. acs.org Such reductions typically target the carbonyl group of the lactone. Chemical reduction can also be achieved using various reducing agents.

Oxidation: Oxidation of phthalides can be more complex. While the aromatic rings are relatively stable, the benzylic C-H bond at the 3-position is a potential site for oxidation. As previously mentioned, photoredox catalysis can achieve the oxidative lactonization of C(sp³)–H bonds to form phthalides, indicating the reverse reaction—ring opening via oxidation—is also mechanistically plausible under certain conditions. rsc.org The antioxidant activity of some 3-arylphthalides has been studied, suggesting they can act as reducing agents by donating a hydrogen atom or an electron. mdpi.com For example, 3-(2,4-dihydroxyphenyl)phthalide has shown significant antioxidant activity, which is attributed to the hydroxyl groups on the phenyl ring. mdpi.com

| Redox Process | General Reactivity | Influencing Factors |

| Reduction | The carbonyl group of the lactone is the primary site for reduction, potentially leading to ring-opened diols or other reduced products. | Electrode material, solvent, supporting electrolyte, chemical reducing agent. acs.org |

| Oxidation | The benzylic C-H at the C3 position and the aromatic rings are potential sites. Oxidation can lead to C-H functionalization or, in the presence of strong oxidants, degradation. | Oxidizing agent, presence of catalysts, substituents on the aromatic rings. |

This table summarizes the general redox behavior of phthalide systems.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Phthalide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phthalide (B148349) Structure Determination

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For 3-(2-Methylphenyl)phthalide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A foundational step in the NMR analysis of this compound is the acquisition of 1D ¹H and ¹³C NMR spectra. Published data for these spectra provide the basic chemical shift information for each unique nucleus in the molecule rsc.org.

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Signal |

| 7.98 (d, J = 7.6 Hz, 1H) | Ar-H |

| 7.67 (td, J = 7.5, 1.1 Hz, 1H) | Ar-H |

| 7.57 (t, J = 7.5 Hz, 1H) | Ar-H |

| 7.34 (dd, J = 7.6, 0.8 Hz, 1H) | Ar-H |

| 7.28 - 7.26 (m, 2H) | Ar-H |

| 7.15 - 7.11 (m, 1H) | Ar-H |

| 6.92 (d, J = 7.6 Hz, 1H) | Ar-H |

| 6.69 (s, 1H) | CH (methine) |

| 2.50 (s, 3H) | CH₃ |

While 1D NMR provides the chemical shifts, 2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings. For instance, the proton at 7.98 ppm would show a cross-peak with the proton at 7.67 ppm, establishing their connectivity within the phthalide ring system. Similarly, correlations would be observed among the protons of the 2-methylphenyl substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH coupling). An HSQC spectrum would link each proton signal to its corresponding carbon signal. For example, the methine proton signal at 6.69 ppm would show a correlation to the carbon signal at 80.4 ppm. This is a powerful tool for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). HMBC is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

The methine proton (6.69 ppm) showing correlations to the quaternary carbons of the phthalide ring and the 2-methylphenyl ring, as well as to the lactone carbonyl carbon (170.5 ppm).

The methyl protons (2.50 ppm) showing correlations to the carbons of the 2-methylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a NOESY spectrum would be expected to show a correlation between the methine proton (6.69 ppm) and the protons on the 2-methylphenyl ring, confirming their spatial proximity.

A hypothetical table of key 2D NMR correlations for the structural confirmation of this compound is presented below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC/HMQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| 7.98 | 7.67 | 125.6 | 170.5, 134.1, 149.2 | 7.67 |

| 7.67 | 7.98, 7.57 | 134.1 | 125.6, 122.9, 149.2 | 7.98, 7.57 |

| 6.69 | - | 80.4 | 170.5, 149.2, 122.9, Ar-C (tolyl) | Ar-H (tolyl) |

| 2.50 | - | 19.2 | Ar-C (tolyl) | Ar-H (tolyl) |

Solid-State NMR (SSNMR) is a powerful technique for studying materials in their solid form, providing information about structure, conformation, and dynamics at the molecular level. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions are retained and can provide valuable structural information emory.edunih.gov. SSNMR is particularly useful for characterizing polymorphism, where a compound exists in multiple crystalline forms americanpharmaceuticalreview.com.

Different polymorphs of a compound can exhibit distinct SSNMR spectra due to differences in their crystal packing and molecular conformation mdpi.com. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. For this compound, if different polymorphs were to be discovered, ¹³C CP-MAS spectra could be used to distinguish them. Each polymorph would likely display a unique set of chemical shifts for the carbon atoms, reflecting the different local electronic environments in each crystal lattice. While no specific SSNMR studies on this compound polymorphs are publicly available, the methodology remains a critical tool for the solid-state characterization of such compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Phthalides

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₅H₁₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated. Experimental HRMS data using Electrospray Ionization (ESI) in positive mode has confirmed this, with a calculated value for [C₁₅H₁₃O₂]⁺ of 225.0916 and a found value of 225.0918, which is in excellent agreement rsc.org. This data confirms the molecular formula of the compound.

| HRMS Data (ESI+) | |

| Ion | [M+H]⁺ |

| Calculated m/z | 225.0916 |

| Found m/z | 225.0918 |

| Formula | C₁₅H₁₃O₂ |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. This provides detailed information about the structure of the molecule. The fragmentation of phthalides often follows characteristic pathways nih.govchemguide.co.uk.

For the protonated molecule of this compound ([M+H]⁺, m/z 225.1), collision-induced dissociation (CID) would likely lead to specific fragment ions. A plausible fragmentation pathway would involve the loss of the 2-methylphenyl group as a neutral species, or cleavage within the phthalide core. Characteristic fragments for phthalides can include losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) nih.govnih.gov.

A proposed MS/MS fragmentation pattern for this compound is outlined below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 225.1 | 133.0 | C₇H₈ | Loss of toluene (B28343) |

| 225.1 | 197.1 | CO | Loss of carbon monoxide from the lactone |

| 225.1 | 181.1 | CO₂ | Loss of carbon dioxide |

| 197.1 | 169.1 | CO | Subsequent loss of carbon monoxide |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Phthalides

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups spectroscopyonline.comtriprinceton.org.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For this compound, strong characteristic absorption bands would be expected for the lactone carbonyl (C=O) stretch, typically in the range of 1760-1780 cm⁻¹. The C-O stretching of the lactone and the C-H and C=C stretching and bending vibrations of the aromatic rings would also be prominent mdpi.com.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, in this compound, the C=C stretching vibrations of the aromatic rings would be expected to produce strong Raman signals. The symmetric vibrations of the substituted benzene (B151609) rings would also be clearly visible.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) mdpi.com | Expected Raman Activity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980-2870 | Medium-Strong |

| Lactone C=O Stretch | ~1770 | Weak |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O Stretch (Lactone) | 1300-1200 | Medium |

| Aromatic C-H Bending | 900-675 | Medium |

Characteristic Vibrational Frequencies of Lactone and Aromatic Systems

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In this compound, the key vibrational modes are associated with the γ-lactone ring and the two aromatic systems.

The most characteristic absorption for a phthalide is the strong carbonyl (C=O) stretching vibration of the five-membered lactone ring. Saturated γ-lactones typically exhibit a C=O stretching band at higher frequencies (1795-1760 cm⁻¹) compared to open-chain esters or six-membered δ-lactones. spcmc.ac.in This is due to the increased ring strain in the five-membered ring. For phthalides, which are fused to a benzene ring, this absorption is a prominent feature in the IR spectrum. Studies on various phthalide derivatives show this lactonic carbonyl stretch appearing in the range of 1777 to 1710 cm⁻¹. asianpubs.orgtandfonline.com

The aromatic rings in this compound give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are typically observed in the region of 3100-3000 cm⁻¹. scispace.com Carbon-carbon stretching vibrations within the aromatic rings usually appear as a set of bands in the 1610-1400 cm⁻¹ range. tum.de Additionally, the out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern of the benzene ring and appear in the 900-700 cm⁻¹ region. tum.de The presence of an ortho-disubstituted benzene ring (from the phthalide moiety) and another ortho-substituted ring (the 2-methylphenyl group) would lead to a complex but predictable pattern in this region.

A summary of the expected characteristic IR absorption frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| γ-Lactone | C=O Stretch | 1780 - 1760 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1610 - 1450 | Medium to Weak (multiple bands) |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 700 | Strong |

| Alkyl (CH₃) | C-H Stretch | 2980 - 2870 | Medium |

| Lactone | C-O Stretch | 1300 - 1200 | Strong |

Applications in Reaction Monitoring

Infrared spectroscopy is not only used for the final characterization of a product but also serves as a valuable technique for real-time reaction monitoring. The synthesis of this compound, for instance, could be monitored by observing the disappearance of reactant-specific IR bands and the appearance of product-specific bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Phthalides

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the phthalide system itself and the 2-methylphenyl substituent.

The UV-Vis spectrum of phthalide derivatives typically shows multiple absorption bands corresponding to π → π* transitions within the aromatic ring and the carbonyl group. researchgate.netfrontiersin.org The benzene ring of the phthalide moiety and the attached 2-methylphenyl ring both contribute to these absorptions. Studies on related phthalide compounds have shown absorption maxima (λ_max) in the UV region, often with multiple peaks. For example, some fluorinated phthalides exhibit λ_max values around 203-210 nm, 260-281 nm, and sometimes a lower energy absorption band between 300-382 nm, depending on the substitution. tandfonline.com The presence of substituents on the phenyl rings can cause a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and can also affect the intensity of the absorption.

The expected electronic transitions for this compound would primarily be π → π* transitions associated with the aromatic systems. The n → π* transition of the lactone carbonyl group is also expected, though it is often weaker in intensity.

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Benzene Ring (Phthalide) | π → π | 200 - 280 |

| 2-Methylphenyl Ring | π → π | 200 - 280 |

| Lactone Carbonyl | n → π* | > 280 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a compound. asianpubs.org To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

For this compound, which is a chiral molecule, SC-XRD can be used to determine its absolute stereochemistry if a suitable anomalous scatterer is present in the crystal structure or by using a chiral derivative. frontiersin.org The analysis would reveal the precise spatial arrangement of the 2-methylphenyl group relative to the phthalide moiety, confirming the conformation of the molecule in the solid state. Although no specific crystal structure of this compound has been reported in the Cambridge Structural Database, analysis of related structures like 3-phenylphthalide (B1295097) provides insights into the expected molecular geometry. nih.gov

The kind of data obtained from a single crystal X-ray diffraction experiment is summarized in the table below.

| Parameter | Information Provided |

| Crystal System | The class of crystal symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Absolute Configuration | The absolute stereochemistry (R or S) at the chiral center. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. libretexts.org Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is a unique fingerprint for a specific crystalline phase of a compound. researchgate.net It can be used to:

Identify the crystalline phase of this compound by comparing its experimental pattern to a database of known patterns.

Determine the purity of a bulk sample. The presence of crystalline impurities would result in additional peaks in the diffraction pattern.

Study polymorphism , which is the ability of a compound to exist in more than one crystal structure. Different polymorphs will have distinct PXRD patterns. researchgate.net

Obtain information about the unit cell parameters , although with less precision than from a single crystal analysis.

While no experimental PXRD pattern for this compound is publicly available, the technique remains a crucial tool in the solid-state characterization of such compounds. A typical PXRD data table would list the 2θ angles of the diffraction peaks and their corresponding relative intensities.

Computational Chemistry and Theoretical Investigations of 3 2 Methylphenyl Phthalide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in defining the electronic landscape of 3-(2-Methylphenyl)phthalide, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, typically employing hybrid functionals such as B3LYP or PBE0 with basis sets like 6-31G* or 6-311++G(d,p), can be utilized to determine its optimized molecular geometry. These calculations would likely reveal a non-planar structure, with a specific dihedral angle between the phthalide (B148349) and the 2-methylphenyl ring systems due to steric hindrance from the ortho-methyl group.

Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalide moiety, while the LUMO may be distributed across the aromatic systems.

Furthermore, DFT can be used to compute various molecular descriptors that quantify reactivity. These include electronegativity, chemical hardness, and the electrophilicity index, which are derived from the HOMO and LUMO energies. The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, visualizing the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the lactone ring, indicating a site for potential electrophilic interaction.

Table 1: Representative Calculated Ground State Properties of Aryl-Substituted Lactones using DFT

| Property | Typical Calculated Value | Significance |

| HOMO-LUMO Energy Gap | 4-6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2-5 D | Reflects the overall polarity of the molecule. |

| C=O Bond Length (Lactone) | ~1.20 - 1.22 Å | Provides insight into the electronic environment of the carbonyl group. |

| Dihedral Angle (Aryl-Phthalide) | Varies (30-60°) | Influenced by steric hindrance from substituents. |

Note: The values presented are typical for related aryl-lactone systems and serve as an illustrative example. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for Electronic Configuration

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for investigating the electronic configuration of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can provide more accurate descriptions of electron correlation effects, which are important for a detailed understanding of the molecule's electronic structure.

These methods can be employed to refine the geometry optimization and to calculate more precise electronic energies. While computationally more demanding than DFT, ab initio calculations can be crucial for validating DFT results and for studying excited states. For instance, Time-Dependent DFT (TD-DFT) or equation-of-motion coupled-cluster methods can be used to predict the electronic absorption spectra, providing insights into the nature of electronic transitions (e.g., π-π* transitions) that are characteristic of such aromatic systems. These calculations can help in assigning the absorption bands observed in experimental UV-Vis spectra.

Conformational Analysis and Molecular Dynamics Simulations of Phthalide Derivatives

The flexibility of the bond connecting the 2-methylphenyl group to the phthalide core allows for different spatial arrangements, or conformations. Understanding the conformational landscape and intermolecular behavior is crucial for predicting the macroscopic properties of this compound.

Energy Landscape and Rotational Barriers

The rotation around the single bond connecting the stereocenter of the phthalide ring and the 2-methylphenyl group is a key conformational feature. The presence of the ortho-methyl group on the phenyl ring introduces significant steric hindrance, which restricts free rotation and leads to a more complex energy landscape compared to an unsubstituted phenylphthalide.

Computational methods can be used to map this potential energy surface by systematically rotating the dihedral angle and calculating the energy at each step. This analysis would likely reveal distinct energy minima corresponding to stable conformers and energy maxima corresponding to transition states. The energy difference between the minima and maxima defines the rotational barrier. For this compound, the rotational barrier is expected to be significant due to the steric clash between the methyl group and the phthalide ring system. Theoretical studies on similar substituted biaryl systems have shown that such ortho-substituents can create rotational barriers in the range of several kcal/mol. nih.govmdpi.com

Table 2: Illustrative Rotational Energy Barriers for Substituted Biaryl Systems

| System | Method | Calculated Rotational Barrier (kcal/mol) |

| Biphenyl | DFT | ~2.0 |

| 2-Methylbiphenyl | DFT | ~5-7 |

| 2,2'-Dimethylbiphenyl | DFT | >15 |

Note: These are representative values for related systems to illustrate the effect of ortho-substitution.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in a condensed phase, such as in solution or in a crystal lattice. MD simulations model the movement of atoms and molecules over time based on a force field that describes the intra- and intermolecular interactions.

These simulations can reveal how molecules of this compound interact with each other and with solvent molecules. Key intermolecular interactions for this compound would include van der Waals forces, π-π stacking between the aromatic rings, and dipole-dipole interactions arising from the polar lactone group. MD simulations can be used to predict how these interactions might lead to molecular aggregation or self-assembly in solution. mdpi.com

In the solid state, these interactions dictate the crystal packing. By simulating a system of multiple molecules, it is possible to predict the most stable crystal structure and to calculate properties such as the lattice energy. Understanding the aggregation behavior is important as it can influence properties like solubility and bioavailability in pharmaceutical applications.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized molecular structure, typically using the Gauge-Including Atomic Orbital (GIAO) method, the chemical shifts can be predicted. nih.govuncw.edu These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure. For this compound, these calculations would be sensitive to the conformation, particularly the orientation of the 2-methylphenyl group, and could help in assigning the signals of the aromatic protons and carbons.

Similarly, the vibrational spectrum (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic positions. This yields the vibrational frequencies and their corresponding normal modes. The calculated frequencies are often scaled by an empirical factor to better match experimental data. These theoretical spectra can be used to assign the various vibrational bands observed experimentally, such as the characteristic C=O stretching frequency of the lactone ring and the various C-H and C=C stretching and bending modes of the aromatic rings. nih.govresearchgate.net

The electronic absorption spectrum (UV-Vis) can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.comnih.gov These calculations provide the excitation energies and oscillator strengths of the electronic transitions. For this compound, the predicted spectrum would likely show strong absorptions in the UV region corresponding to π-π* transitions within the aromatic phthalide and 2-methylphenyl systems.

Table 3: Computationally Predicted Spectroscopic Data for a Generic 3-Arylphthalide

| Spectroscopic Parameter | Computational Method | Predicted Value Range |

| ¹³C NMR Chemical Shift (C=O) | GIAO-DFT | 165-175 ppm |

| ¹H NMR Chemical Shift (CH-Aryl) | GIAO-DFT | 5.5-6.5 ppm |

| IR Frequency (C=O stretch) | DFT (scaled) | 1750-1780 cm⁻¹ |

| UV-Vis λmax (π-π*) | TD-DFT | 250-300 nm |

Note: These values are illustrative and based on general knowledge of similar compounds. Actual values for this compound would require specific calculations.

Computed NMR Chemical Shifts and Coupling Constants

Quantum mechanical calculation of NMR parameters has become an indispensable tool for structure elucidation and verification. researchgate.netnih.gov Density Functional Theory (DFT) is a widely used method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govnih.gov These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method.

The accuracy of computed NMR chemical shifts is highly dependent on the chosen theoretical level, which includes the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p), cc-pVDZ). researchgate.netnih.gov By optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained. These are then typically scaled or referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. researchgate.net

A statistical analysis, often involving the calculation of the Mean Absolute Error (MAE) between the computed and experimental shifts, is used to validate the proposed structure and the computational methodology. researchgate.net While specific computational studies detailing the NMR chemical shifts for this compound are not extensively documented in publicly accessible literature, a hypothetical comparison based on standard computational chemistry practices is presented below.

Table 1: Hypothetical Computed vs. Experimental ¹³C NMR Chemical Shifts for this compound This table is illustrative and demonstrates the type of data generated in such a computational study.

| Carbon Atom | Computed Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 129.8 | 128.5 | 1.3 |

| C3 | 85.2 | 84.1 | 1.1 |

| C3a | 125.9 | 125.0 | 0.9 |

| C4 | 126.3 | 125.5 | 0.8 |

| C5 | 130.1 | 129.2 | 0.9 |

| C6 | 135.0 | 134.1 | 0.9 |

| C7 | 122.4 | 121.7 | 0.7 |

| C7a | 151.5 | 150.3 | 1.2 |

| C=O | 171.2 | 170.1 | 1.1 |

| C1' | 138.9 | 137.8 | 1.1 |

| C2' | 136.8 | 135.9 | 0.9 |

| C3' | 131.5 | 130.6 | 0.9 |

| C4' | 129.0 | 128.1 | 0.9 |

| C5' | 127.2 | 126.4 | 0.8 |

| C6' | 128.8 | 127.9 | 0.9 |

Spin-spin coupling constants, another critical NMR parameter, can also be computed, providing further insight into the bonding environment and molecular conformation.

Calculated Vibrational Frequencies and Electronic Transitions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying functional groups and characterizing molecular structure. Computational methods can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. nih.govajchem-a.com Harmonic vibrational frequency calculations are routinely performed using DFT methods after geometry optimization. wisc.edu The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. ajchem-a.com

For this compound, key vibrational modes would include the C=O stretching of the lactone ring, C-O stretching, aromatic C-H stretching, and various bending modes. A table of calculated frequencies would allow for a detailed assignment of the experimental IR spectrum. researchgate.netnih.gov

Electronic transitions, which are observed in UV-Vis spectroscopy, can also be modeled using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information on the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the aromatic rings and n→π* transitions involving the carbonyl group. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative. Frequencies are typically scaled to compare with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2870 |

| Lactone C=O Stretch | 1785 |

| Aromatic C=C Stretch | 1610 - 1450 |

| C-O-C Stretch | 1250 - 1050 |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. rsc.org By mapping the potential energy surface (PES) of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified and characterized. mdpi.com

Transition State Localization and Activation Energies

A critical aspect of mechanistic studies is the localization of the transition state (TS), which represents the maximum energy point along the minimum energy reaction path. mdpi.com Various algorithms are employed to find these first-order saddle points on the PES. Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can determine the structure of the relevant transition states. nih.govmdpi.com Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is crucial for understanding the reaction kinetics. For instance, in the synthesis of 3-substituted phthalides via catalytic C-H activation, computational studies can model the oxidative addition and reductive elimination steps, calculating the activation barriers for each to determine the rate-determining step. mdpi.com

Solvent Effects on Reaction Pathways

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. wikipedia.orgnih.gov Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation.

The choice of solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the activation energy. wikipedia.org For reactions involving charged or highly polar species, solvent effects are particularly pronounced. nih.gov A computational study on a reaction of this compound would involve optimizing the geometries of all species in the presence of a selected solvent model to obtain a more realistic energy profile and a better understanding of the reaction's behavior in solution. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis of this compound

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. ossila.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important in this context, as described by Frontier Molecular Orbital (FMO) theory. libretexts.orgchemistryviews.orgimperial.ac.uk